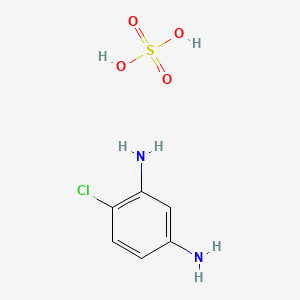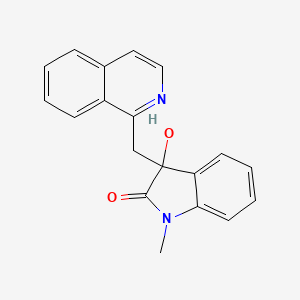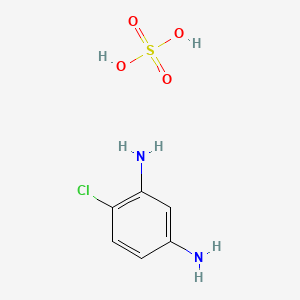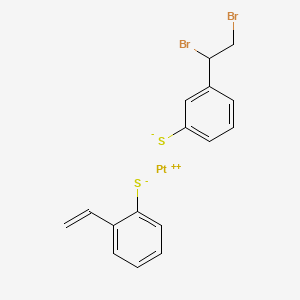
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- is a platinum-based compound with the molecular formula C16H14Br2PtS2 and a molecular weight of 625.3044 This compound is notable for its unique coordination chemistry, involving both dibromoethyl and ethenylbenzenethiolato ligands
Vorbereitungsmethoden
The synthesis of Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- typically involves the reaction of platinum precursors with the appropriate thiolato ligands. One common method involves the use of platinum(II) chloride as a starting material, which reacts with 2-(1,2-dibromoethyl)benzenethiol and 2-(eta2-ethenyl)benzenethiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine .
Analyse Chemischer Reaktionen
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) species, which may involve the addition of oxygen or other oxidizing agents.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0), often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the thiolato ligands are replaced by other ligands such as phosphines or amines.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Platinum compounds are studied for their potential use in biological imaging and as probes for detecting specific biomolecules.
Medicine: Similar to other platinum-based drugs, this compound is investigated for its anticancer properties, particularly its ability to bind to DNA and inhibit cell division.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- involves its interaction with biological molecules. In the context of anticancer activity, the compound binds to DNA, forming cross-links that disrupt the DNA structure and inhibit replication. This leads to cell cycle arrest and apoptosis (programmed cell death). The compound’s ability to form stable complexes with various ligands also makes it a versatile tool in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- can be compared with other platinum-based compounds such as:
Cisplatin: A well-known anticancer drug that forms DNA cross-links, leading to cell death.
Carboplatin: Similar to cisplatin but with a different ligand structure, offering reduced side effects.
Oxaliplatin: Another anticancer agent with a distinct mechanism of action involving the formation of platinum-DNA adducts.
Platinum(II) complexes with phenylpyridine and benzene-1,2-dithiolate ligands:
Each of these compounds has unique properties and applications, highlighting the versatility of platinum chemistry in various fields.
Eigenschaften
CAS-Nummer |
73381-15-4 |
|---|---|
Molekularformel |
C16H14Br2PtS2 |
Molekulargewicht |
625.3 g/mol |
IUPAC-Name |
3-(1,2-dibromoethyl)benzenethiolate;2-ethenylbenzenethiolate;platinum(2+) |
InChI |
InChI=1S/C8H8Br2S.C8H8S.Pt/c9-5-8(10)6-2-1-3-7(11)4-6;1-2-7-5-3-4-6-8(7)9;/h1-4,8,11H,5H2;2-6,9H,1H2;/q;;+2/p-2 |
InChI-Schlüssel |
SNTYWHYZEIBUFZ-UHFFFAOYSA-L |
Kanonische SMILES |
C=CC1=CC=CC=C1[S-].C1=CC(=CC(=C1)[S-])C(CBr)Br.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


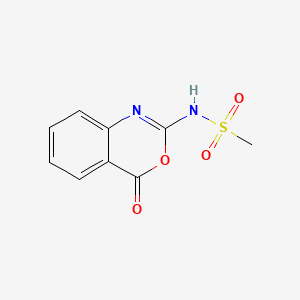
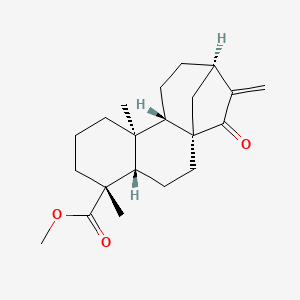
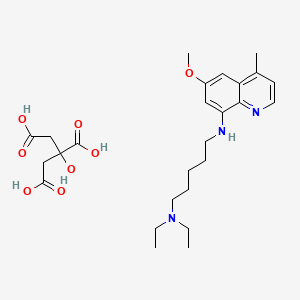
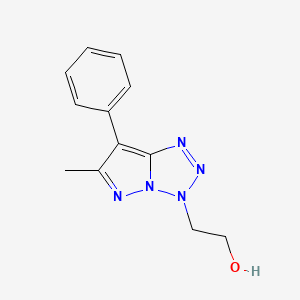
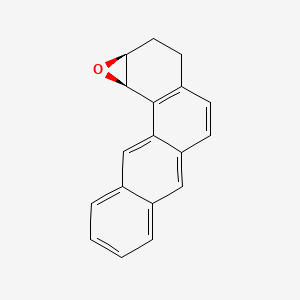
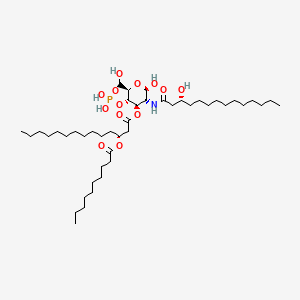
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)

![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
